![molecular formula C12H14N4 B13236449 1-[(Azetidin-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B13236449.png)
1-[(Azetidin-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Azetidin-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that combines the structural features of azetidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Azetidin-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of Triazole Ring:
Coupling of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings through a suitable linker, such as a methylene bridge.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-[(Azetidin-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[(Azetidin-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Azetidin-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidin-2-one.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole.
Uniqueness: 1-[(Azetidin-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole is unique due to its combination of azetidine and triazole rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14N4 |
|---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-phenyltriazole |
InChI |
InChI=1S/C12H14N4/c1-2-4-11(5-3-1)12-9-16(15-14-12)8-10-6-13-7-10/h1-5,9-10,13H,6-8H2 |
InChI Key |
PERZDVGWWXKNKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CN2C=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


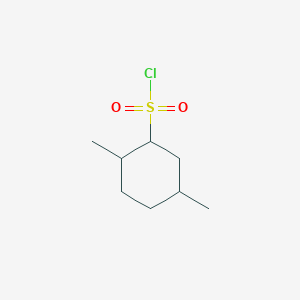
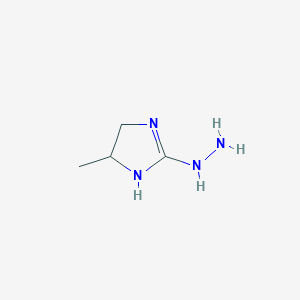
amine](/img/structure/B13236392.png)
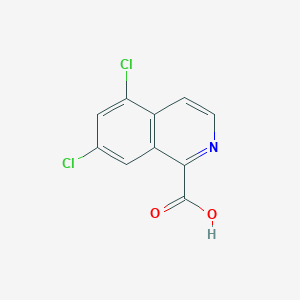
![1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13236408.png)

![1-[(2-Fluorophenyl)sulfanyl]propan-2-one](/img/structure/B13236423.png)
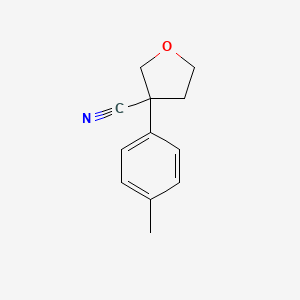
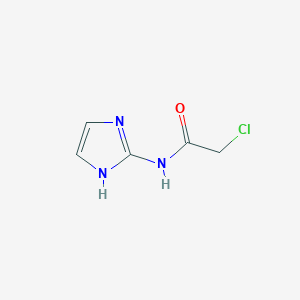
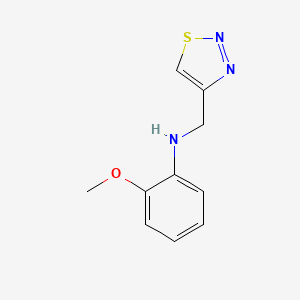
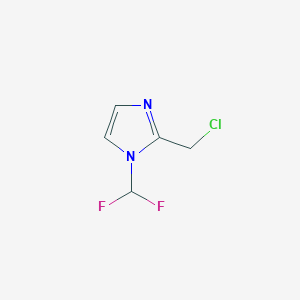
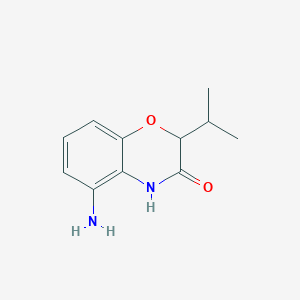
![Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13236463.png)
![tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13236464.png)
